Cas no 1811-31-0 (N-Acetyl-D-galactosamine)
N-Acetyl-D-galactosamine Chemical and Physical Properties
Names and Identifiers
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- N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
- N-Acetyl-D-glactosamine
- 2-Acetamido-2-deoxy D-galactose
- N-Acetylchondrosamine
- N-Acetyl-D-galactosamine
- 2-Acetamido-2-deoxy-D-galactopyranose
- D-GalNAC
- N-acetyl-β-D-galactosamine
- ACETYL-B-D-GALACTOSAMINE, N-(RG)
- L-Proline,4-hydroxy-1-(phenylmethyl)-,methyl ester,(4S)-
- 2-Acetamido-2-deoxy-D-galactose D-GalNAc N-Acetylchondrosamine
- 3-Acetylbenzonitrile
- N-acetyl-beta-D-galactosamine
- 2-Acetamido-2-deoxy-D-galactose
- N-Acetyl-2-amino-2-deoxygalactose
- Galactose, 2-(acetylamino)-2-deoxy-
- N-acetyl-DCgalactosamine
- 833755V695
- N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
- AK111489
- PubChem23176
- Galactosamine, N-acetyl-
- Poly-N-acetylgalactosamine
- OR7700T
- BIM1065
- SBB067145
- D-Galactose,2-(acetylamino)-2-deoxy-
- RT
- D-N-Acetylgalactosamine
- DS-5230
- AMY31299
- UNII-833755V695
- N-acetyl-
- A-D-galactosamine
- rel-N-Acetyl-D-galactosamine
- SCHEMBL29837
- AKOS015837739
- AC-32131
- CS-D0256
- D-Galactose, 2-(acetylamino)-2-deoxy-
- AKOS015901294
- HY-33212
- 1811-31-0
- s3128
- 923F43AC-F163-4F64-95A2-69FD76AC3C0E
- SBI-0654085.0001
- MBLBDJOUHNCFQT-OSMVPFSASA-N
- GalNAc;2-Acetamino-2-deoxy-a-D-galactopyranose;N-Acetylchondrosamine; Acetylgalactosamine; N-Acetylgalactosamine; Galactosamine
- MA04390
-
- MDL: MFCD00135832
- Inchi: 1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
- InChI Key: MBLBDJOUHNCFQT-OSMVPFSASA-N
- SMILES: O[C@H]([C@H](C=O)NC(C)=O)[C@H]([C@@H](CO)O)O
- BRN: 2331340
Computed Properties
- Exact Mass: 221.09000
- Monoisotopic Mass: 221.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.4
- Topological Polar Surface Area: 127
Experimental Properties
- Color/Form: White powder
- Density: 1.5000
- Melting Point: 164-166°C
- Boiling Point: 636.4°C at 760 mmHg
- Flash Point: 338.7°C
- Refractive Index: 1.541
- Solubility: H2O: 0.1 g/mL, clear, colorless
- Water Partition Coefficient: Soluble in water at 50mg/ml
- PSA: 127.09000
- LogP: -2.84410
- Solubility: Soluble in water. Slightly soluble in ethanol, insoluble in ether.
- Specific Rotation: +86.4° (c=1, H2O, 24 hrs)
N-Acetyl-D-galactosamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Storage Condition:2-8°C
N-Acetyl-D-galactosamine Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3128-100mg |
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1811-31-0 | 99.71% | 100mg |
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¥102 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009519-5g |
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¥409 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009519-100mg |
N-Acetyl-D-galactosamine |
1811-31-0 | 98%() | 100mg |
¥27 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009519-250mg |
N-Acetyl-D-galactosamine |
1811-31-0 | 98%() | 250mg |
¥45 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009519-25g |
N-Acetyl-D-galactosamine |
1811-31-0 | 98%() | 25g |
¥1652 | 2023-09-09 | |
| ChemScence | CS-D0256-5g |
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$63.0 | 2022-04-27 | |
| ChemScence | CS-D0256-10g |
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$125.0 | 2022-04-27 | |
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$233.0 | 2022-04-27 |
N-Acetyl-D-galactosamine Suppliers
N-Acetyl-D-galactosamine Related Literature
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Vojtěch Hamala,Lucie ?ervenková ??astná,Martin Kurfi?t,Petra Cu?ínová,Martin Balouch,Roman Hrstka,Petr Voňka,Jind?ich Karban Org. Biomol. Chem. 2021 19 4497
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Matthew R. Bockman,Rishad J. Dalal,Ramya Kumar,Theresa M. Reineke Polym. Chem. 2021 12 4063
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Kam Lau,Hai Yu,Vireak Thon,Zahra Khedri,Meghan E. Leon,Bao K. Tran,Xi Chen Org. Biomol. Chem. 2011 9 2784
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Markus Kufleitner,Lisa Maria Haiber,Valentin Wittmann Chem. Soc. Rev. 2023 52 510
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Amy R. Hall,Jamie T. Blakeman,Ahmed M. Eissa,Paul Chapman,Ana L. Morales-García,Laura Stennett,Oihane Martin,Emilie Giraud,David H. Dockrell,Neil R. Cameron,Martin Wiese,Laith Yakob,Matthew E. Rogers,Mark Geoghegan Chem. Sci. 2020 11 10973
Additional information on N-Acetyl-D-galactosamine
N-Acetyl-D-Galactosamine (CAS No. 1811-31-0): A Versatile Carbohydrate in Modern Biomedical Applications
N-Acetyl-D-galactosamine, with the chemical identifier CAS No. 1811-31-0, is a critical biomolecule bridging the fields of organic chemistry, glycobiology, and pharmaceutical development. This naturally occurring amino sugar serves as a foundational building block for glycoconjugates, playing pivotal roles in cellular recognition, immune modulation, and drug delivery systems. Structurally characterized by an acetylated amine group attached to the C2 position of D-galactosamine, its unique stereochemistry enables specific interactions with lectins and antibodies, making it indispensable in advanced biomedical research.
Recent advancements in synthetic methodologies have enhanced the scalability of N-Acetyl-D-galactosamine production through chemoenzymatic approaches. Researchers at the University of Tokyo demonstrated a novel one-pot synthesis using transglycosylation enzymes, achieving >95% purity under mild conditions (ACS Catalysis, 2023). This breakthrough reduces reliance on costly protection-deprotection steps while preserving the molecule's optical purity—a critical parameter for applications requiring precise stereochemical control.
In vaccine development, N-Acetyl-D-galactosamine-based conjugates have emerged as promising adjuvants. A 2024 study published in Nature Biotechnology revealed that linking pathogen-derived antigens to this sugar via β(1→4) linkages significantly enhances T-cell activation in murine models. The mechanism involves selective binding to dendritic cell receptors, thereby optimizing antigen presentation efficiency without adjuvant-related toxicity—a breakthrough for next-generation vaccine platforms targeting viral pathogens like influenza and SARS-CoV-2.
The molecule's role in cancer therapeutics is expanding through targeted drug delivery systems. Researchers at MIT engineered liposomes functionalized with CAS No. 1811-31-0-modified peptides that selectively bind to tumor-associated glycoproteins (Science Translational Medicine, 2024). This approach achieved up to 7-fold higher cytotoxic payload accumulation in pancreatic tumor xenografts compared to non-targeted controls, while sparing healthy tissues through receptor-mediated endocytosis specificity.
In regenerative medicine, this compound's ability to mimic endogenous glycosaminoglycan structures has enabled innovative hydrogel formulations. A collaborative study between Stanford and ETH Zurich demonstrated that N-Acetyl-D-galactosamine-grafted hyaluronic acid scaffolds promote chondrocyte differentiation by mimicking native extracellular matrix glycans (Advanced Materials, 2024). The resulting constructs showed 65% increased collagen II expression compared to unmodified matrices—a significant step toward functional cartilage regeneration solutions.
Quality control protocols for pharmaceutical-grade CAS No. 1811-31-0 now incorporate advanced analytical techniques like MALDI-ToF mass spectrometry for glycan profiling (Analytical Chemistry, 2024). These methods ensure absence of epimeric contaminants such as N-acetyl-L-galactosamine while quantifying acetylation completeness—a critical quality attribute for immunogenicity-sensitive applications like antibody-drug conjugates.
Ongoing research explores its potential in gene editing via CRISPR-Cas9 delivery systems. A preclinical study published in Molecular Therapy (2024) showed that nanoparticle carriers surface-functionalized with this sugar achieved up to 45% gene editing efficiency in hepatocytes without detectable off-target effects—attributed to lectin-mediated liver-specific uptake mechanisms.
In diagnostics, N-Acetyl-D-galactosamine-functionalized aptamers are being developed for early cancer detection (Biosensors & Bioelectronics, 2024). These aptamers exploit tumor-associated glycan overexpression patterns, achieving femtomolar sensitivity for detecting circulating tumor cells in blood samples—a paradigm shift toward minimally invasive liquid biopsy technologies.
The compound's pharmacokinetic profile has been optimized through prodrug strategies involving ester-linked derivatives (Journal of Medicinal Chemistry, 2024). Such modifications extend half-life from ~6 hours to over 72 hours while maintaining bioactivity post-metabolic cleavage—a critical advancement for sustained-release formulations targeting chronic conditions like rheumatoid arthritis.
Safety evaluations across multiple species confirm minimal toxicity at therapeutic doses (Toxicological Sciences, 2024), with no observed immunogenicity even after repeated dosing regimens—critical for long-term therapies such as enzyme replacement treatments for lysosomal storage disorders.
This multifunctional carbohydrate continues to redefine boundaries in biomedical innovation through its unique combination of structural versatility and biological specificity. As emerging applications span from precision oncology tools to smart biomaterials, CAS No. 1811-31-0-based technologies are poised to become cornerstone components of next-generation healthcare solutions.
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